molecular formula C10H10O2 B12860055 4-Ethylbenzofuran-2(3H)-one

4-Ethylbenzofuran-2(3H)-one

Cat. No.: B12860055
M. Wt: 162.18 g/mol
InChI Key: QVKHVNYGBGDOGE-UHFFFAOYSA-N
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Description

4-Ethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzofuran-2(3H)-one can be achieved through various methods. One common approach involves the cross-dehydrogenative coupling (CDC) of 3-aryl benzofuran-2(3H)-ones with toluenes or phenols using di-tert-butyl peroxide (DTBP) as an oxidant . This transition-metal-free protocol efficiently generates all-carbon quaternary centers, making it useful for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of this compound typically involves large-scale CDC reactions under optimized conditions to ensure high yields and purity. The use of DTBP as an oxidant and the selection of appropriate substrates are crucial for achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized benzofuran derivatives.

Scientific Research Applications

4-Ethylbenzofuran-2(3H)-one has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the ethyl group.

    2-Methylbenzofuran: A derivative with a methyl group instead of an ethyl group.

    3-Arylbenzofuran-2(3H)-ones: Compounds with various aryl groups attached to the benzofuran ring.

Uniqueness: 4-Ethylbenzofuran-2(3H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity, biological activity, and physical properties. This distinct structure makes it valuable for specific applications where other benzofuran derivatives may not be suitable.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-ethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-2-7-4-3-5-9-8(7)6-10(11)12-9/h3-5H,2,6H2,1H3

InChI Key

QVKHVNYGBGDOGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CC(=O)OC2=CC=C1

Origin of Product

United States

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